molecular formula C22H29N3O2 B10996598 (4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanone

(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methanone

Cat. No.: B10996598
M. Wt: 367.5 g/mol
InChI Key: FQYHUSDAYMMPIR-UHFFFAOYSA-N
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Description

2-[1-Phenyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]-decahydroisoquinolin-4a-ol is a complex organic compound that features a unique structure combining a pyrazole ring with a decahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]-decahydroisoquinolin-4a-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the phenyl and propan-2-yl groups. The decahydroisoquinoline moiety is then synthesized separately and coupled with the pyrazole derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including solvent selection and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[1-Phenyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]-decahydroisoquinolin-4a-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[1-Phenyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]-decahydroisoquinolin-4a-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]-decahydroisoquinolin-4a-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl group but different functional groups and applications.

    Pyrrole Derivatives: Compounds containing a pyrrole ring, which may exhibit similar biological activities but differ in structure and reactivity.

Uniqueness

2-[1-Phenyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]-decahydroisoquinolin-4a-ol is unique due to its combination of a pyrazole ring with a decahydroisoquinoline moiety, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(2-phenyl-5-propan-2-ylpyrazol-3-yl)methanone

InChI

InChI=1S/C22H29N3O2/c1-16(2)19-14-20(25(23-19)18-9-4-3-5-10-18)21(26)24-13-12-22(27)11-7-6-8-17(22)15-24/h3-5,9-10,14,16-17,27H,6-8,11-13,15H2,1-2H3

InChI Key

FQYHUSDAYMMPIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)N2CCC3(CCCCC3C2)O)C4=CC=CC=C4

Origin of Product

United States

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